5-Bromo-3-ethylpyrazin-2-amine

Catalog No.
S14425411
CAS No.
M.F
C6H8BrN3
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-ethylpyrazin-2-amine

Product Name

5-Bromo-3-ethylpyrazin-2-amine

IUPAC Name

5-bromo-3-ethylpyrazin-2-amine

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C6H8BrN3/c1-2-4-6(8)9-3-5(7)10-4/h3H,2H2,1H3,(H2,8,9)

InChI Key

JIOIOEIXJOSTFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN=C1N)Br

5-Bromo-3-ethylpyrazin-2-amine is a chemical compound with the molecular formula C6H8BrN3C_6H_8BrN_3 and a molecular weight of 202.05 g/mol. It features a pyrazine ring substituted with a bromine atom at the 5-position and an ethyl group at the 3-position, along with an amino group at the 2-position. This structural arrangement imparts unique physicochemical properties and potential biological activities, making it of interest in various fields such as medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
  • Reduction: It can be reduced using sodium borohydride or lithium aluminum hydride, yielding various amine derivatives.
  • Substitution Reactions: The presence of the amino group allows for nucleophilic substitution reactions with other nucleophiles (e.g., amines or thiols) in basic conditions, resulting in diverse substituted pyrazine derivatives.

Common reagents and conditions for these reactions include:

  • Oxidation: Hydrogen peroxide in acetic acid.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Nucleophiles in the presence of sodium hydroxide.

Research has indicated that 5-Bromo-3-ethylpyrazin-2-amine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance binding affinity through halogen bonding, while the pyrazine ring may facilitate π-π interactions with aromatic residues in target proteins.

The synthesis of 5-Bromo-3-ethylpyrazin-2-amine typically involves the bromination of N-ethylpyrazin-2-amine. A common method includes:

  • Reacting N-ethylpyrazin-2-amine with bromine in a solvent such as acetic acid or dichloromethane.
  • Conducting the reaction at room temperature or slightly elevated temperatures to ensure complete bromination.

In industrial settings, continuous flow reactors may be used to optimize production efficiency and maintain quality.

5-Bromo-3-ethylpyrazin-2-amine has several applications:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its antimicrobial and anticancer properties.
  • Medicine: Explored as a lead compound in drug discovery across various therapeutic areas.
  • Industry: Used in developing specialty chemicals and materials.

Studies on interaction mechanisms indicate that 5-Bromo-3-ethylpyrazin-2-amine can bind effectively to specific biological targets due to its unique structural features. The halogen bonding from the bromine atom and π interactions from the pyrazine ring enhance its bioactivity, making it a candidate for further pharmacological exploration.

Similar compounds include:

  • 5-Bromo-N-methylpyrazin-2-amine
  • 5-Bromo-N-propylpyrazin-2-amine
  • 5-Bromo-N-isopropylpyrazin-2-amine

Uniqueness

5-Bromo-3-ethylpyrazin-2-amine is distinct due to its specific ethyl substitution pattern, which balances hydrophilicity and lipophilicity. This unique characteristic enhances its solubility and bioavailability compared to its analogs, potentially leading to different biological activities and applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.99016 g/mol

Monoisotopic Mass

200.99016 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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